N-α-Z-N-δ-xanthyl-L-glutamine
Description
N-α-Z-N-δ-xanthyl-L-glutamine is a chemically modified derivative of L-glutamine, a non-essential amino acid critical in cellular metabolism and protein synthesis. The compound features two protective groups:
- Z (benzyloxycarbonyl) at the α-amino group, a common acid-labile protecting group in peptide synthesis.
- Xanthyl (9H-xanthen-9-yl) at the δ-amino group, a bulky aromatic group that may enhance stability or modulate solubility .
This dual protection strategy is often employed in solid-phase peptide synthesis to enable orthogonal deprotection steps.
Properties
Molecular Weight |
460.5 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares N-α-Z-N-δ-xanthyl-L-glutamine with structurally related L-glutamine derivatives:
Key Differences
Protection Strategy :
- Z-Xanthyl vs. Acetyl/Fmoc : The Z group (acid-labile) contrasts with acetyl (stable under basic conditions) and Fmoc (base-labile). Xanthyl’s steric bulk may hinder undesired side reactions during synthesis .
- Orthogonal Deprotection : Z and xanthyl groups may allow sequential deprotection, unlike single-protected analogs like N-α-acetyl-L-glutamine .
Solubility and Stability: Xanthyl’s aromatic structure likely reduces solubility in aqueous media compared to acetylated or unmodified glutamine. This property could be advantageous in organic-phase synthesis . Phenylacetylglutamine, another aromatic derivative, is water-soluble and serves as a urinary metabolite in clinical studies .
Applications :
- This compound : Primarily used in peptide synthesis for controlled assembly of glutamine-rich sequences.
- N-L-γ-glutamyl-L-leucine : Acts as a substrate for γ-glutamyl transpeptidase enzymes, relevant in glutathione metabolism studies .
- L-Glutamine : Widely utilized in cell culture media due to its role in nucleotide biosynthesis and energy production .
Research Findings and Data Gaps
- Future studies could compare coupling efficiencies of xanthyl-protected glutamine with other groups.
- Deprotection Kinetics: While Z groups are cleaved via hydrogenolysis or HBr/acetic acid, xanthyl removal conditions are unspecified in the evidence. Comparative studies with Fmoc (base-sensitive) are needed .
- Biological Activity : Phenylacetylglutamine is linked to cardiovascular disease biomarkers, but the biological role of Z-xanthyl derivatives remains unexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
